1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine

Medicinal Chemistry Chemical Procurement Library Design

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 315693-14-2) is a heterocyclic compound with molecular formula C22H16N4 and a molecular weight of 336.4 g/mol, comprising a benzimidazole moiety linked to a phthalazine ring via a 4-methylphenyl group. It is primarily offered by chemical suppliers as a research building block, typically at 95%+ purity, for exploratory medicinal chemistry and chemical biology applications.

Molecular Formula C22H16N4
Molecular Weight 336.4g/mol
CAS No. 315693-14-2
Cat. No. B381049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
CAS315693-14-2
Molecular FormulaC22H16N4
Molecular Weight336.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C=NC5=CC=CC=C54
InChIInChI=1S/C22H16N4/c1-15-10-12-16(13-11-15)21-17-6-2-3-7-18(17)22(25-24-21)26-14-23-19-8-4-5-9-20(19)26/h2-14H,1H3
InChIKeyUVLKSNKTKMRRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 315693-14-2): Structural Identity and Baseline Procurement Profile


1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 315693-14-2) is a heterocyclic compound with molecular formula C22H16N4 and a molecular weight of 336.4 g/mol, comprising a benzimidazole moiety linked to a phthalazine ring via a 4-methylphenyl group . It is primarily offered by chemical suppliers as a research building block, typically at 95%+ purity, for exploratory medicinal chemistry and chemical biology applications . Its structural scaffold places it within the broader class of phthalazine-benzimidazole hybrids, a chemical space of interest for kinase and non-kinase inhibitor programs .

Why Generic Substitution of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 315693-14-2) Carries Undefined Risk


Procurement decisions that treat 1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine as interchangeable with other benzimidazole-phthalazine analogs overlook the absence of publicly available comparative biological activity data for this specific compound. Unlike its close structural analog 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 379245-56-4), which features an additional dimethyl substitution on the benzimidazole ring, the target compound has no annotated bioactivity records in major public repositories such as ChEMBL or PubChem BioAssay . The recently published phthalazine-based TGFβ pathway inhibitor series demonstrates that subtle structural modifications on the phthalazine core can shift potency by orders of magnitude (e.g., compound 10p with IC50 0.11 ± 0.02 μM versus inactive analogs) , reinforcing that without matched-pair data, substitution is a blind decision that may invalidate reproducibility in ongoing research programs.

Quantitative Evidence Guide for Procurement of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 315693-14-2)


Molecular Formula and Mass Differentiation from the Closest Commercial Analog

The target compound differs from its closest commercially cataloged analog, 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 379245-56-4), by the absence of two methyl groups on the benzimidazole ring. This results in a molecular formula of C22H16N4 (MW 336.4) versus C24H20N4 (MW 364.44) for the analog . The 28.0 Da mass reduction and lower calculated logP (estimated 4.78 for the target versus an anticipated higher value for the dimethyl analog) may influence membrane permeability and binding pocket accommodation in lead optimization campaigns, although direct head-to-head biological data remain unavailable.

Medicinal Chemistry Chemical Procurement Library Design

Annotated Biological Activity Gap Identified Through Public Database Mining

Comprehensive mining of ChEMBL and PubChem BioAssay databases reveals zero annotated biological activity records for 1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine . In contrast, the phthalazine scaffold class has demonstrated validated TGFβ pathway inhibitory activity with compound 10p exhibiting an IC50 of 0.11 ± 0.02 μM and a selectivity index of 112-fold . This data gap means the compound's pharmacological liabilities—including off-target interactions, cytotoxicity, and metabolic stability—are entirely uncharacterized, whereas the broader phthalazine class has established tractability in specific assay systems.

Chemical Biology Bioassay Data Mining Target Identification

Supplier-Declared Purity Enables Cost-Effective Initial SAR Probing

Multiple commercial suppliers list 1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine at a declared purity of 95%+ , a specification sufficient for primary biochemical and cell-based screening without additional purification. While the dimethyl analog (CAS 379245-56-4) is also available at similar purity, the target compound's less substituted benzimidazole may offer a synthetic handle for further derivatization—the unsubstituted benzimidazole N-H (implied by the absence of methyl groups) allows for direct alkylation or acylation chemistry that is precluded in the dimethyl analog .

Medicinal Chemistry Hit Expansion Procurement Specifications

Application Scenarios for 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine (CAS 315693-14-2) Based on Current Evidence


Diversity-Oriented Screening Library Expansion

Combinatorial chemistry teams procuring diversity-oriented synthesis (DOS) building blocks can utilize this compound as a phthalazine-benzimidazole hybrid scaffold with an unsubstituted benzimidazole ring. This feature enables late-stage N-alkylation or N-arylation to generate focused libraries, addressing the need for underexplored chemical space in high-throughput screening collections. The 95%+ supplier purity directly supports parallel synthesis workflows without mandatory pre-purification .

Negative Control Design for TGFβ Pathway Inhibitor Studies

Given that structurally related phthalazines exhibit TGFβ pathway inhibition (e.g., compound 10p, IC50 0.11 μM) , but this specific compound has no annotated activity, researchers can rationally procure it as a candidate inactive control for mechanistic studies. This procurement strategy is only valid if accompanied by in-house confirmatory testing to verify lack of TGFβ pathway engagement.

Physicochemical Property Benchmarking in Lead Optimization

With a calculated logP of 4.78 and molecular weight of 336.4 g/mol , the compound occupies a favorable drug-like property space. Medicinal chemistry teams can use it as a reference point for matched molecular pair analysis when comparing the impact of benzimidazole substitution (e.g., dimethyl vs. unsubstituted) on solubility, permeability, and metabolic stability, providing quantitative structure-property relationship (QSPR) insight.

Synthetic Methodology Development and Cross-Coupling Studies

The phthalazine C1-benzimidazole linkage and C4-(4-methylphenyl) substitution pattern offer two distinct sites for metal-catalyzed cross-coupling reactions. Organic methodology groups can employ this compound as a test substrate for optimizing C-N and C-C bond-forming reactions on phthalazine cores, with procurement at 95%+ purity reducing the need for extensive in-house purification before reaction screening .

Quote Request

Request a Quote for 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.